3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid
Description
3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorine, methoxycarbonyl, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
3-(4-fluoro-3-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4O4/c1-24-15(23)12-7-8(2-3-13(12)17)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVKYWOUAJABCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691576 | |
| Record name | 4'-Fluoro-3'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-59-7 | |
| Record name | 4'-Fluoro-3'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxycarbonylphenylboronic acid
- 4-Fluoro-3-methoxycarbonylphenylboronic acid
- (4-fluoro-3-methoxyphenyl)boronic acid
Uniqueness
3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both methoxycarbonyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance its stability, lipophilicity, and ability to participate in diverse chemical reactions, making it a valuable compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
